

Application Note: UV-Vis Spectrophotometric Determination of (E)-Ceftriaxone Disodium

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Compound of Interest

Compound Name: (E)-Ceftriaxone Disodium

CAS No.: 104376-79-6

Cat. No.: B194002

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Introduction and Scientific Context

Ceftriaxone disodium is a potent, third-generation cephalosporin antibiotic. While the active pharmaceutical ingredient (API) is formulated exclusively as the (Z)-isomer (syn-isomer) to maintain its stereochemistry-dependent β -lactamase resistance, the (E)-isomer (anti-isomer) is a critical pharmacopeial impurity[1]. It is typically generated via photo-isomerization or thermal degradation during manufacturing or improper storage. Monitoring the (E)-Ceftriaxone impurity is essential for stability-indicating assays and rigorous quality control in drug development.

This application note outlines two robust, self-validating UV-Vis spectrophotometric methodologies for the quantification of **(E)-Ceftriaxone Disodium**:

- **Direct UV-Vis Measurement:** A rapid, solvent-based screening utilizing the inherent chromophore of the conjugated methoxyimino-aminothiazolyl moiety[2].
- **Fe(III) Complexation Assay:** A highly sensitive colorimetric method leveraging the chelating properties of the β -lactam and triazine rings, shifting the absorption maximum to the visible spectrum to avoid excipient interference[3].

Physicochemical & Spectral Properties

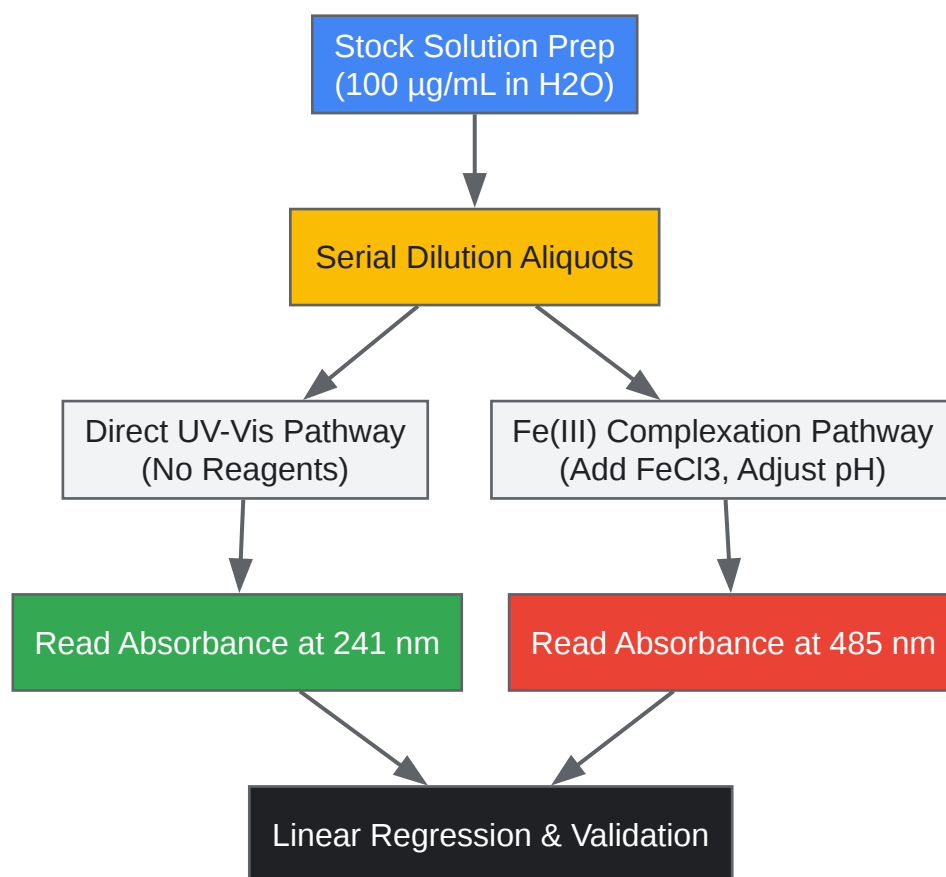
The structural isomerization from (Z) to (E) does not drastically alter the primary UV absorption bands but affects the molar absorptivity and chromatographic retention. In aqueous solutions, Ceftriaxone exhibits a distinct λ_{max} at 241 nm [2].

Table 1: Spectral Characteristics of Ceftriaxone Disodium

Parameter	Direct UV-Vis Method	Fe(III) Complexation Method
Solvent/Matrix	Distilled Water	Acidic Aqueous (pH 2.5)
Analytical Wavelength (λ_{max})	241 nm	485 nm
Linearity Range	2.0 – 18.0 $\mu\text{g/mL}$	5.0 – 120.0 $\mu\text{g/mL}$
Interference Susceptibility	High (UV-absorbing excipients)	Low (Visible range shift)

Experimental Workflows & Causality

To ensure the highest scientific integrity, the protocols below are designed as self-validating systems. The direct method is ideal for pure standard profiling, while the complexation method is engineered to bypass UV-region interference from nanoparticle carriers or complex formulation matrices.



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Analytical workflow comparing Direct UV-Vis and Fe(III) Complexation methods.

Protocol A: Direct UV-Vis Spectrophotometry

Mechanism & Causality: The absorption at 1 is driven by the $\pi \rightarrow \pi^*$ transitions of the nitrogen-carbon-sulfur moieties in the thiazole ring[1]. Distilled water is selected as the diluent to prevent buffer-induced spectral shifts and to maintain the native ionization state of the disodium salt.

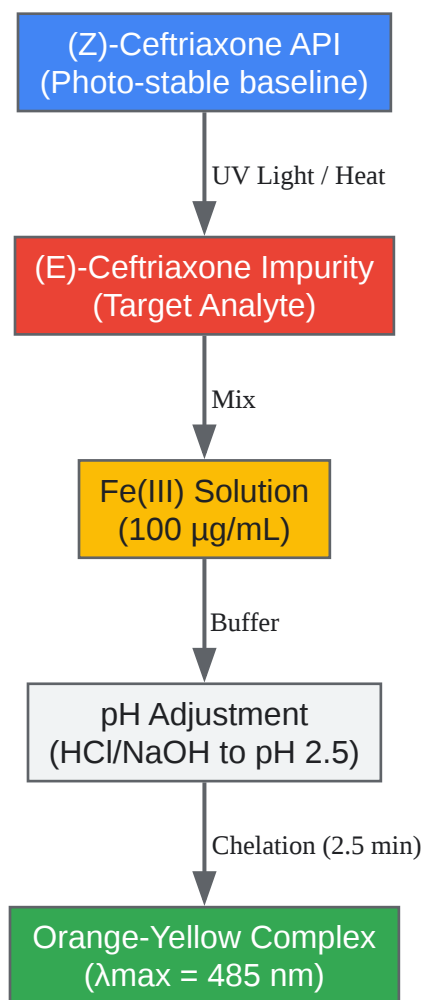
Step-by-Step Methodology:

- **Stock Solution Preparation:** Accurately weigh 10.0 mg of **(E)-Ceftriaxone Disodium** reference standard. Transfer to a 100 mL amber volumetric flask. **Causality:** Amber glass strictly prevents further photo-induced isomerization during the analysis window[2].
- **Dissolution:** Add 50 mL of double-distilled water, sonicate for 5 minutes to ensure complete solubilization, and make up the volume to 100 mL (Concentration: 100 µg/mL).

- Calibration Standards: Pipette 0.2, 0.6, 1.0, 1.4, and 1.8 mL of the stock solution into separate 10 mL volumetric flasks. Dilute to the mark with distilled water to yield 2, 6, 10, 14, and 18 $\mu\text{g}/\text{mL}$ standards[2].
- Spectrophotometric Measurement: Use matched 1 cm quartz cuvettes. Scan the baseline with a distilled water blank to self-validate optical clarity. Measure the absorbance of each standard at 241 nm.
- Validation: Construct a calibration curve. The correlation coefficient (R^2) must be ≥ 0.999 for the system to be considered analytically valid[2].

Protocol B: Fe(III) Colorimetric Complexation

Mechanism & Causality: (E)-Ceftriaxone possesses multiple electron-donating sites (amino nitrogen, triazine oxygen, and carboxylate groups). In an acidic medium (pH 2.5), it acts as a multidentate ligand, chelating Fe(III) to form a stable,3[3]. This shifts the λ_{max} to 485 nm, moving the assay out of the crowded UV region and dramatically enhancing specificity.



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Photo-isomerization of Ceftriaxone and subsequent Fe(III) chelation pathway.

Step-by-Step Methodology:

- Reagent Preparation: Prepare a 100 µg/mL Fe(III) solution by dissolving anhydrous FeCl₃ in double-distilled water[3].
- Sample Aliquoting: Transfer aliquots of the (E)-Ceftriaxone stock solution (yielding final concentrations between 5 and 120 µg/mL) into a series of 5 mL volumetric flasks[3].
- Complexation Reaction: Add 0.5 mL of the 100 µg/mL Fe(III) solution to each flask.
- pH Optimization (Critical Step): Adjust the pH of each flask strictly to 2.5 using dilute HCl or NaOH. Causality: At pH > 3.0, iron precipitates as ferric hydroxide; at pH < 2.0, protonation

of the drug's donor atoms prevents effective chelation.

- Incubation: Allow the solutions to stand at room temperature for exactly 2.5 minutes to ensure reaction completion[3].
- Measurement: Dilute to the 5 mL mark with water. Measure the absorbance at 485 nm against a reagent blank (containing Fe(III) and water at pH 2.5, but no drug)[3].

Method Validation & Data Summary

A robust analytical method must be validated according to ICH Q2(R1) guidelines. The table below summarizes the expected validation parameters for both methodologies based on peer-reviewed literature[1][2][3].

Table 2: Validation Parameters for **(E)-Ceftriaxone Disodium** Quantification

Validation Parameter	Direct UV-Vis (241 nm)	Fe(III) Complexation (485 nm)
Linearity Range	2 – 18 µg/mL	5 – 120 µg/mL
Correlation Coefficient (R2)	0.999	0.998
Limit of Detection (LOD)	0.20 µg/mL	0.31 µg/mL
Limit of Quantification (LOQ)	0.98 µg/mL	1.03 µg/mL
Intra-day Precision (RSD%)	< 1.5%	< 1.2%
Recovery (%)	99.27% – 100.06%	98.90% – 101.20%

Conclusion

The selection between Direct UV-Vis and Fe(III) Complexation depends entirely on the sample matrix. For pure (E)-Ceftriaxone standard characterization or simple aqueous formulations, the direct method at 241 nm provides rapid, high-throughput data. Conversely, for complex matrices where UV-absorbing excipients or nanoparticle carriers are present, the Fe(III) complexation method at 485 nm offers superior specificity and ruggedness.

References

- Development and validation of UV spectrophotometric method for the estimation of ceftriaxone sodium in nanoparticles. Der Pharma Chemica.
- Visible spectrophotometric Determination of ceftriaxone in pharmaceutical dosage forms via its Complexation with Fe (III). ResearchGate.
- Ceftrizone Estimation Using UV Spectroscopy: A Validated Method Developed. ResearchGate.
- Synthesis, Spectroscopic Studies for Five New Mg (II), Fe (III), Cu (II), Zn (II) and Se (IV) Ceftriaxone Antibiotic Drug Complexes. PMC.

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Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. derpharmachemica.com](https://www.derpharmachemica.com) [[derpharmachemica.com](https://www.derpharmachemica.com)]
- [3. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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